molecular formula C19H14ClNO3 B12046096 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B12046096
M. Wt: 339.8 g/mol
InChI Key: BOBIYUQLYDGEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound features a pyridine ring substituted with a chlorophenyl group and a methoxyphenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 4-methoxybenzaldehyde with a nitrogen-containing reagent.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyridine-4-carboxylic acid: Lacks the methoxyphenyl group.

    6-(4-Methoxyphenyl)pyridine-4-carboxylic acid: Lacks the chlorophenyl group.

    2-Phenyl-6-(4-methoxyphenyl)pyridine-4-carboxylic acid: Lacks the chlorine atom.

Uniqueness

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C19H14ClNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23)

InChI Key

BOBIYUQLYDGEHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.